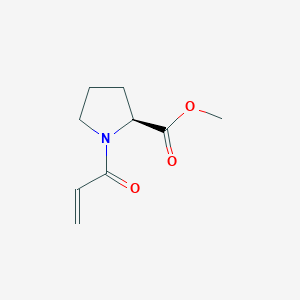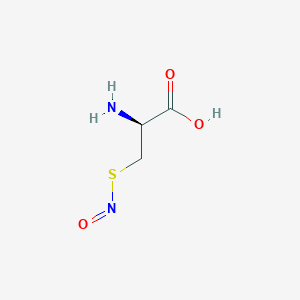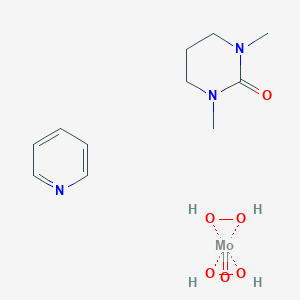
1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine is a combination of four chemical compounds that have been studied for their potential applications in scientific research.
Applications De Recherche Scientifique
1. 1,3-Dimethyl-1,3-diazinan-2-one and Related Compounds
Research on compounds like 1,3-dimethyl-1,3-diazinan-2-one focuses on their molecular structures and bonding properties. For example, the study of 5,5-Dimethyl-2,2-bis(pyridin-2-yl)-1,3-diazinane revealed that this compound adopts a chair conformation, and its molecular conformation is stabilized by an intramolecular C—H⋯N hydrogen bond, forming an S(6) ring motif (Warad et al., 2012). This research contributes to understanding the structural dynamics of similar diazinane derivatives.
2. Hydrogen Peroxide and Its Chemical Interactions
Hydrogen peroxide is widely used in various chemical processes. For instance, its interaction with 1,5-dienes, catalyzed by an osmium(III) complex, leads to the formation of cis-tetrahydrofurans, which has implications in organic synthesis and chemical engineering (Sugimoto et al., 2016).
3. Oxomolybdenum
Oxomolybdenum complexes have been studied for their catalytic properties, particularly in the epoxidation of olefins. The dioxomolybdenum(VI)–diazabutadiene complexes, for example, are highly active and selective catalysts for the homogeneous epoxidation of cyclooctene using tert-butyl hydroperoxide (Valente et al., 2004). This research contributes to the development of more efficient catalysts in organic chemistry.
4. Pyridine and Its Derivatives
Pyridine and its derivatives are central to many chemical reactions and are often used in creating complex molecular structures. For example, the study of 2-Phenyl-2-(pyridin-2-yl)hexahydropyrimidine showed how the pyridine ring plays a role in the molecule's hydrogen bonding and overall stability (Jayaratna & Norman, 2010).
Propriétés
IUPAC Name |
1,3-dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.C5H5N.Mo.2H2O2.O/c1-7-4-3-5-8(2)6(7)9;1-2-4-6-5-3-1;;2*1-2;/h3-5H2,1-2H3;1-5H;;2*1-2H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIZQLXAXRBKQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1=O)C.C1=CC=NC=C1.OO.OO.O=[Mo] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21MoN3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-1,3-diazinan-2-one;hydrogen peroxide;oxomolybdenum;pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

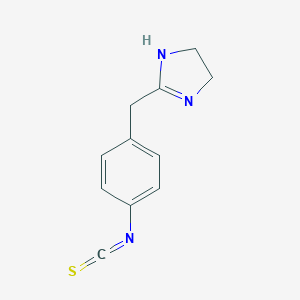
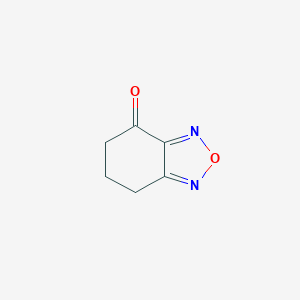
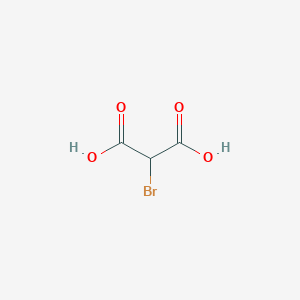
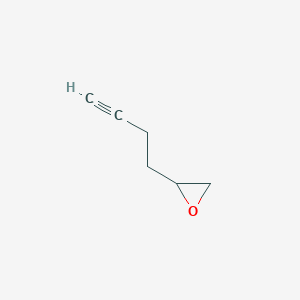
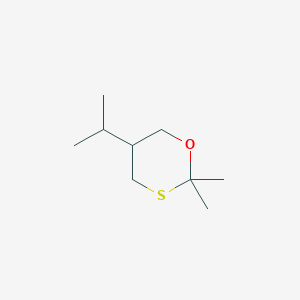
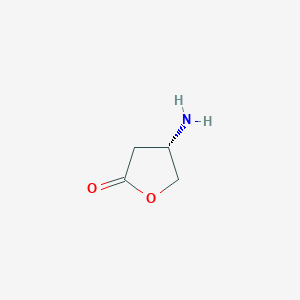
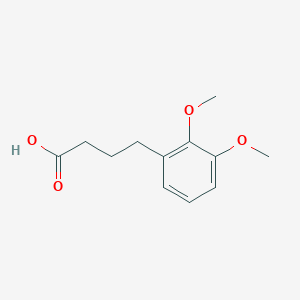
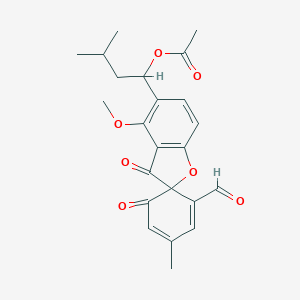
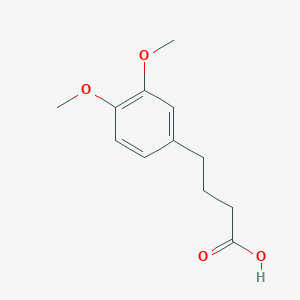
![3-Benzyl-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B139256.png)
![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)
